molecular formula C14H18ClNO4 B2995655 (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid CAS No. 1001180-04-6

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid

Cat. No. B2995655
CAS RN: 1001180-04-6
M. Wt: 299.75
InChI Key: RIGRQUWZTOVESX-LLVKDONJSA-N
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Description

The compound is a derivative of 4-chlorophenylacetic acid , which is an important intermediate in various chemical syntheses . The “tert-Butoxycarbonylamino” part suggests the presence of a tert-butoxycarbonyl protecting group , often used in organic synthesis to protect amines.


Synthesis Analysis

While specific synthesis methods for this compound are not available, one can infer potential pathways based on its structure. The 4-chlorophenylacetic acid component could potentially be synthesized from 4-chloroaniline through diazotization, reduction, and hydrolysis . The tert-butoxycarbonyl group could be introduced via a reaction with di-tert-butyl dicarbonate in the presence of a base.


Molecular Structure Analysis

The molecular structure of this compound would likely feature a carboxylic acid group (from the 4-chlorophenylacetic acid component) and a tert-butoxycarbonyl protected amine . The “S-” prefix indicates that the compound has a specific stereochemistry, meaning it is chiral .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, carboxylic acids have higher boiling points than similar hydrocarbons due to their ability to form hydrogen bonds. The presence of the chlorine atom and the tert-butoxycarbonyl group could also influence the compound’s properties .

Scientific Research Applications

  • Synthesis and Chemical Properties : (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid is studied for its properties and synthesis methods. This research provides insights into the ketones, diazo compounds, carbamates, and acylation processes involved in its synthesis. The study also highlights potential applications in explosive materials and metal-catalyzed reactions (Linder, Steurer, & Podlech, 2003).

  • Electrochemical Analysis : The electrochemical properties of related compounds, such as N-tert-butoxyarylaminyl radicals, are examined, which can aid in understanding the electrochemical behavior of similar compounds including (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid. This research is crucial for developing new electrochemical applications and materials (Miura & Muranaka, 2006).

  • Pharmaceutical Applications : The compound's derivatives are used in stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, demonstrating its potential in the development of pharmaceuticals and peptides (Nadin, Lopez, Neduvelil, & Thomas, 2001).

  • Reagent Development : It serves as a basis for developing novel tert-butoxycarbonylation reagents. These reagents are crucial in the chemical synthesis of various compounds, emphasizing the versatility and importance of (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid in synthetic chemistry (Saito, Ouchi, & Takahata, 2006).

  • Polymer Research : The compound is also studied in the context of polymer research, such as in the development of molecularly imprinted polymers, which are critical for applications in chromatography and separation sciences (Ansell & Mosbach, 1997).

  • Chemoselective Reactions : Research on a related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), demonstrates its use as a chemoselective tert-butoxycarbonylation reagent. This emphasizes the compound's potential in facilitating selective chemical reactions (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Future Directions

The utility of this compound would likely depend on its intended application. It could potentially be used as an intermediate in organic synthesis or in the development of pharmaceuticals, given its structural features .

properties

IUPAC Name

(2S)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGRQUWZTOVESX-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid

Synthesis routes and methods

Procedure details

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